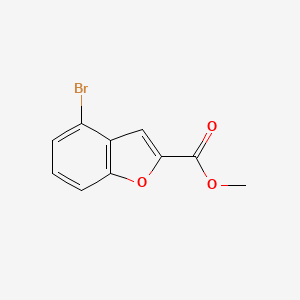

Methyl 4-bromobenzofuran-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 4-bromobenzofuran-2-carboxylate” is a chemical compound with the CAS Number: 58235-80-6 . It has a molecular weight of 205.01 and its IUPAC name is methyl 4-bromo-2-furoate . The compound is solid in physical form .

Molecular Structure Analysis

The Inchi Code for “Methyl 4-bromobenzofuran-2-carboxylate” is 1S/C6H5BrO3/c1-9-6(8)5-2-4(7)3-10-5/h2-3H,1H3 . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis

While specific chemical reactions involving “Methyl 4-bromobenzofuran-2-carboxylate” are not available, benzofuran derivatives have been involved in various chemical reactions. For instance, a complex benzofuran derivative is constructed by a unique free radical cyclization cascade .Physical And Chemical Properties Analysis

“Methyl 4-bromobenzofuran-2-carboxylate” is a solid compound . It is stored in a sealed, dry environment at 2-8°C .Applications De Recherche Scientifique

Anticancer Therapeutic Potential

The benzofuran scaffold, which includes “Methyl 4-bromobenzofuran-2-carboxylate,” has shown significant promise in anticancer therapy. Studies have demonstrated that benzofuran derivatives possess extraordinary inhibitory potency against various human cancer cell lines, often outperforming reference anticancer drugs . This suggests that methyl 4-bromobenzofuran-2-carboxylate could be a valuable candidate for developing new anticancer agents.

Antimicrobial Activity

Benzofuran compounds have been identified as potent antimicrobial agents. For instance, a synthesized benzofuran derivative displayed excellent activities against E. coli and S. aureus, comparable to the standard drug norfloxacin . This indicates that methyl 4-bromobenzofuran-2-carboxylate could be utilized in the synthesis of new antimicrobial drugs.

Anti-Hepatitis C Virus Activity

Recent discoveries have highlighted the potential of benzofuran compounds in treating hepatitis C. Novel macrocyclic benzofuran compounds have shown anti-hepatitis C virus activity and are expected to be effective therapeutic drugs for the disease . Methyl 4-bromobenzofuran

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

Methyl 4-bromobenzofuran-2-carboxylate is a derivative of benzofuran, a compound known for its wide range of biological and pharmacological applications . Benzofuran and its derivatives have been found to be effective antimicrobial agents . The primary targets of these compounds are biomolecules with at least one hydrophobic pocket and two H-bond donors—a polar hydroxylated and an imino nitrogen-containing amino acid residues .

Mode of Action

Benzofuran derivatives are known to interact with their targets through a process of deesterification . This process involves the removal of an ester group from the compound, resulting in the formation of corresponding deesterified derivatives .

Biochemical Pathways

It’s known that benzofuran derivatives can influence catabolic and anabolic pathways . Catabolic pathways break down larger molecules into smaller ones, releasing energy, while anabolic pathways synthesize larger biomolecules from smaller ones, absorbing energy .

Pharmacokinetics

The bioavailability of similar compounds is often improved through the development of derivatives that allow for once-daily dosing .

Result of Action

Benzofuran derivatives are known to exhibit antimicrobial activity, suggesting that they may inhibit the growth of certain microbes .

Action Environment

The action, efficacy, and stability of Methyl 4-bromobenzofuran-2-carboxylate can be influenced by various environmental factors. For instance, the rate of reaction of similar compounds can be affected by differences in electronegativity . Additionally, the presence of a benzene ring in the compound allows for resonance stabilization, which can influence where substitutions occur .

Propriétés

IUPAC Name |

methyl 4-bromo-1-benzofuran-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrO3/c1-13-10(12)9-5-6-7(11)3-2-4-8(6)14-9/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKFMYBHSHRUCFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(O1)C=CC=C2Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-bromo-1-benzofuran-2-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[5-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]acetic acid](/img/structure/B2920756.png)

![2-(3-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2920757.png)

![N-(4-chlorophenyl)-2-((7-fluoro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2920766.png)

![N-(4-chlorophenyl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2920771.png)

![1-methyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2920775.png)

![3-chloro-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2920776.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2920777.png)